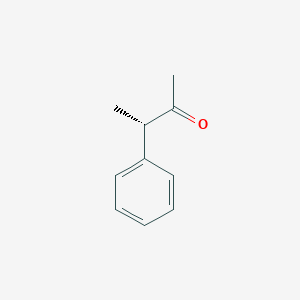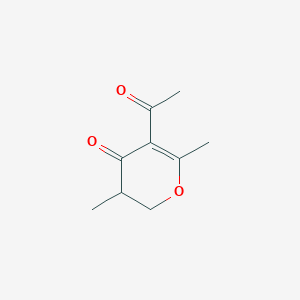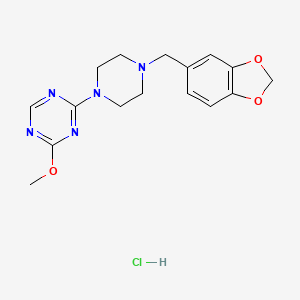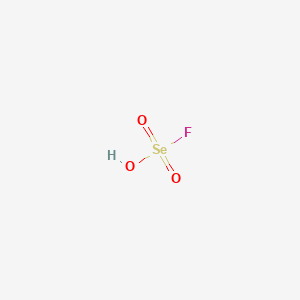
Selenofluoridic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenofluoridic acid is a chemical compound that contains selenium and fluorine. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s distinct characteristics arise from the combination of selenium’s reactivity and fluorine’s high electronegativity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenofluoridic acid can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with hydrogen fluoride under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the corrosive nature of hydrogen fluoride.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction parameters. The process involves the continuous feeding of selenium dioxide and hydrogen fluoride into the reactor, where the reaction takes place. The resulting this compound is then purified and stored for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Selenofluoridic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both selenium and fluorine atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation states of selenium.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often takes place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as amines or alcohols. These reactions are typically carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield selenium oxyfluorides, while reduction can produce selenium hydrides.
Applications De Recherche Scientifique
Selenofluoridic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and influencing cellular processes. Its ability to interact with biological molecules makes it a subject of interest in biochemistry.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs and treatments. Its unique properties may offer advantages in targeting specific molecular pathways.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of selenofluoridic acid involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, this compound can influence cellular signaling pathways by interacting with key regulatory proteins. These interactions result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
Comparaison Avec Des Composés Similaires
Selenous acid: Contains selenium and oxygen, used in similar applications but lacks the unique properties imparted by fluorine.
Fluorosulfuric acid: Contains sulfur and fluorine, known for its strong acidity and reactivity, but differs in its chemical behavior due to the absence of selenium.
Selenocyanic acid: Contains selenium and cyanide, used in different chemical reactions and applications.
Uniqueness of Selenofluoridic Acid: this compound’s uniqueness lies in the combination of selenium and fluorine, which imparts distinct electronic and chemical properties. The presence of fluorine enhances the compound’s reactivity and stability, making it valuable for various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
14986-53-9 |
|---|---|
Formule moléculaire |
FHO3Se |
Poids moléculaire |
146.98 g/mol |
InChI |
InChI=1S/FHO3Se/c1-5(2,3)4/h(H,2,3,4) |
Clé InChI |
BMZJJVNAFBHVLK-UHFFFAOYSA-N |
SMILES canonique |
O[Se](=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



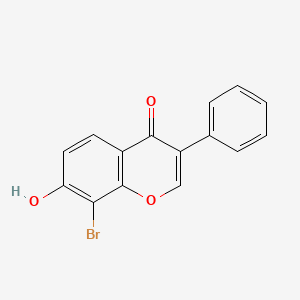

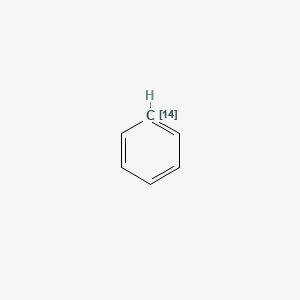


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

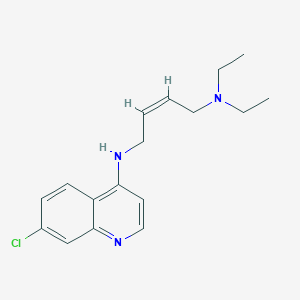
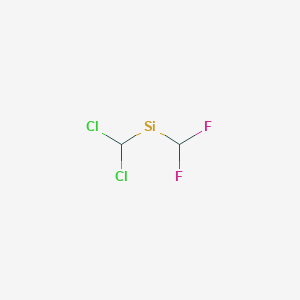
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
